molecular formula C21H14BrNO2 B11491919 3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline

3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline

Cat. No.: B11491919
M. Wt: 392.2 g/mol
InChI Key: JOOHCQRFMUARLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoline core structure substituted with a brominated benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline typically involves multiple steps, including the formation of the benzodioxole ring and subsequent bromination. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the brominated benzodioxole group onto the quinoline core . The reaction conditions often include the use of palladium catalysts, bases like cesium carbonate, and solvents such as toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinolines, while oxidation reactions can produce quinoline N-oxides .

Mechanism of Action

The mechanism of action of 3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline is unique due to its specific substitution pattern and the presence of both a brominated benzodioxole and a quinoline core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H14BrNO2

Molecular Weight

392.2 g/mol

IUPAC Name

3-(6-bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline

InChI

InChI=1S/C21H14BrNO2/c1-12-8-18(15-9-19-20(10-16(15)22)25-11-24-19)23-17-7-6-13-4-2-3-5-14(13)21(12)17/h2-10H,11H2,1H3

InChI Key

JOOHCQRFMUARLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.